![molecular formula C16H15NO3 B2646880 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid CAS No. 1396964-95-6](/img/structure/B2646880.png)

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

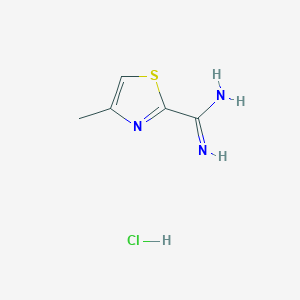

“2-[(Biphenyl-4-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C16H15NO3 and a molecular weight of 269.3 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the Suzuki–Miyaura coupling reaction, which is a type of carbon-carbon bond-forming reaction, could potentially be used in the synthesis of biphenyl compounds .Wissenschaftliche Forschungsanwendungen

Microbial Propionic Acid Production

Propionic acid (propionate) has significant commercial value and is produced through microbial fermentation. It finds use primarily in the food industry, but recent applications have extended to the cosmetic, plastics, and pharmaceutical sectors. The production process involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Recent advances in genome shuffling, omics technologies, and metabolic engineering are paving the way for more efficient biological production of propionate. However, the economic viability is still challenged by high downstream purification costs. Further understanding of the metabolic capabilities of native producers is essential for realizing the full potential of these technologies (Gonzalez-Garcia et al., 2017).

Amino Acid Analysis Techniques

Laser-induced fluorescence spectroscopy, combined with capillary zone electrophoresis (CZE), is a significant advancement in the analysis of amino acids. CZE is an instrumental form of zone electrophoresis used for the rapid, efficient separation of chemical species based on their electrophoretic mobility. This technique has been successfully employed for the separation of dansyl-amino acids, demonstrating its potential in the detailed analysis of amino acid composition in various samples (Kuhr & Yeung, 1988).

Amino Acid Catabolism in Bacteria

Escherichia coli, both laboratory strains and clinical isolates, has the ability to utilize several aromatic acids as the sole carbon source for growth. The catabolism of phenylpropionic acid and its derivatives involves a series of reactions converting these substrates into products like succinate, pyruvate, and acetaldehyde. These metabolic pathways are inducible, and their regulation is complex, with different enzymes being responsible for the conversion of initial substrates into specific intermediates. The understanding of these pathways provides insights into the metabolic versatility and adaptability of bacteria like E. coli (Burlingame & Chapman, 1983).

Amino Acid Biosynthesis in Microorganisms

In mixed rumen micro-organisms, the incorporation of labeled substrates into amino acids has been studied, revealing specific pathways for the biosynthesis of amino acids like isoleucine. The study of these pathways and the incorporation patterns of different substrates like HCO3-, acetate, and propionate provides valuable insights into the metabolic processes in symbiotic microbial cultures (Sauer, Erfle, & Mahadevan, 1975).

Eigenschaften

IUPAC Name |

2-[(4-phenylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(16(19)20)17-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAJFJUFJGPGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)

![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2646817.png)

![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)

![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)